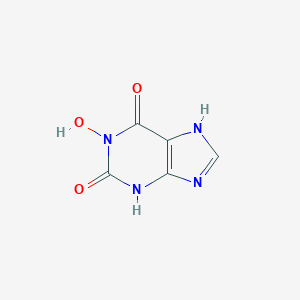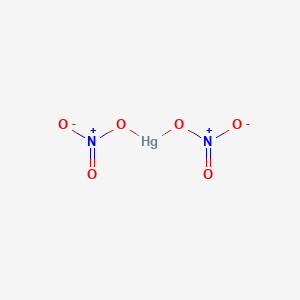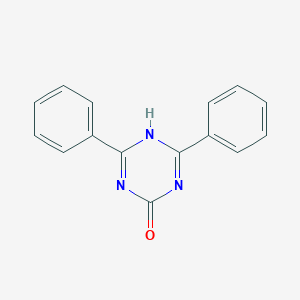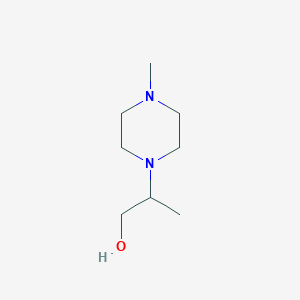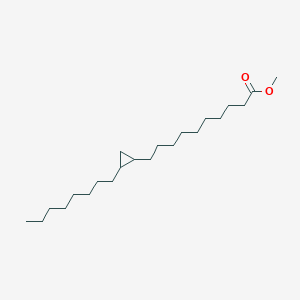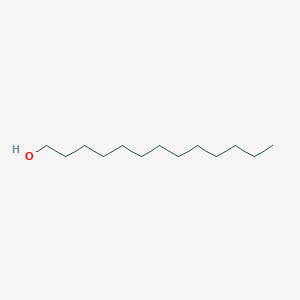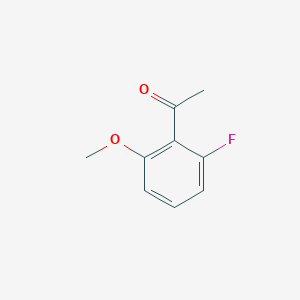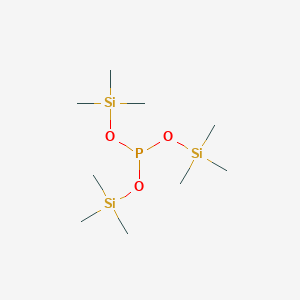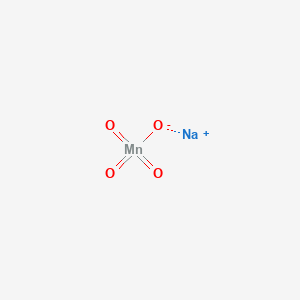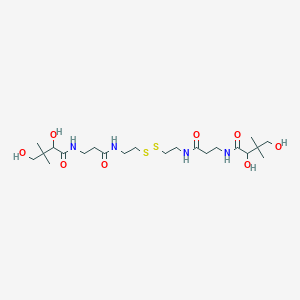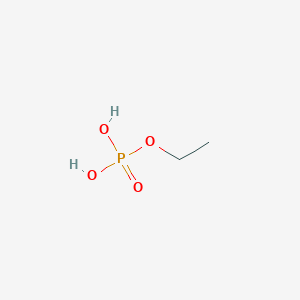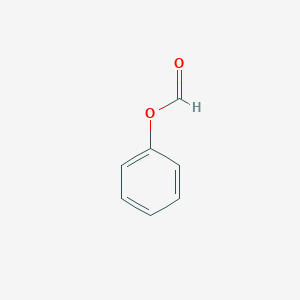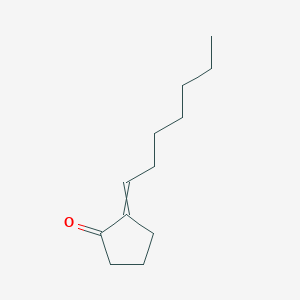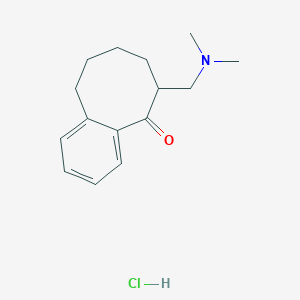
7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride, commonly referred to as TACN, is a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in regulating cellular signaling pathways, including growth, differentiation, and apoptosis. TACN has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Wirkmechanismus
TACN exerts its effects by selectively inhibiting specific 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms. 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms are involved in various cellular processes, including cell growth, differentiation, and apoptosis. TACN targets specific 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms, leading to the inhibition of downstream signaling pathways and ultimately resulting in the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
TACN has been shown to have a range of biochemical and physiological effects. In cancer cells, TACN inhibits cell growth and proliferation, induces apoptosis, and reduces the invasiveness of cancer cells. In neurodegenerative disorders, TACN has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular diseases, TACN has been shown to improve cardiac function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
TACN has several advantages as a research tool, including its high potency and selectivity for specific 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms. TACN is also readily available and can be synthesized in large quantities. However, TACN has some limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for TACN research. In cancer research, TACN could be further studied for its potential to target specific cancer types and its potential use in combination with other cancer therapies. In neurodegenerative disorders, TACN could be further studied for its potential to prevent or delay the onset of diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, TACN could be further studied for its potential to improve cardiac function and reduce inflammation. Additionally, new synthetic methods for TACN could be developed to improve its potency and reduce potential toxicity.
Synthesemethoden
TACN can be synthesized through a multi-step process involving the reaction of various chemical compounds, including benzocyclooctenone, dimethylamine, and hydrochloric acid. The synthesis method has been optimized to produce high yields of pure TACN, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
TACN has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, TACN has been shown to inhibit the growth and proliferation of cancer cells by targeting specific 7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride isoforms. In neurodegenerative disorders, TACN has been studied for its neuroprotective effects and its potential to prevent or delay the onset of diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, TACN has been shown to improve cardiac function and reduce inflammation.
Eigenschaften
CAS-Nummer |
137376-70-6 |
|---|---|
Produktname |
7,8,9,10-Tetrahydro-6-((dimethylamino)methyl)-5(6H)-benzocyclooctenone hydrochloride |
Molekularformel |
C15H22ClNO |
Molekulargewicht |
267.79 g/mol |
IUPAC-Name |
6-[(dimethylamino)methyl]-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-16(2)11-13-9-4-3-7-12-8-5-6-10-14(12)15(13)17;/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3;1H |
InChI-Schlüssel |
LETZIPFHALLONT-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CCCCC2=CC=CC=C2C1=O.Cl |
Kanonische SMILES |
CN(C)CC1CCCCC2=CC=CC=C2C1=O.Cl |
Synonyme |
5(6H)-Benzocyclooctenone, 7,8,9,10-tetrahydro-6-((dimethylamino)methyl )-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



